molecular formula C9H11NO4 B13089136 1,3-Dimethoxy-5-methyl-2-nitrobenzene

1,3-Dimethoxy-5-methyl-2-nitrobenzene

Cat. No.: B13089136
M. Wt: 197.19 g/mol
InChI Key: CYIXQUNGVSCRFA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO4 It is a derivative of benzene, characterized by the presence of two methoxy groups (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-methyl-2-nitrobenzene can be synthesized through several methods, including:

  • Nitration of 1,3-Dimethoxy-5-methylbenzene: : This involves the nitration of 1,3-dimethoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

  • Methoxylation of 5-Methyl-2-nitrophenol: : Another method involves the methoxylation of 5-methyl-2-nitrophenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction introduces the methoxy groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to ensure high yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-methyl-2-nitrobenzene can undergo various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

  • Substitution: : The methoxy groups can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide in methanol or ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Reduction: 1,3-Dimethoxy-5-methyl-2-aminobenzene.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 1,3-dimethoxy-5-methylbenzene can be formed.

Scientific Research Applications

1,3-Dimethoxy-5-methyl-2-nitrobenzene has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of various substituted benzene derivatives.

  • Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate for investigating the mechanisms of nitroreductases and other related enzymes.

  • Medicine: : Research into the pharmacological properties of nitroaromatic compounds includes studying their potential as antimicrobial or anticancer agents. This compound may serve as a lead compound in the development of new therapeutic agents.

  • Industry: : It is used in the manufacture of dyes, pigments, and other industrial chemicals. Its derivatives can be employed in the production of materials with specific properties, such as UV-absorbing compounds.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-methyl-2-nitrobenzene depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved in its biological activity are often related to its interaction with enzymes or cellular components that can reduce or modify the nitro group.

Comparison with Similar Compounds

1,3-Dimethoxy-5-methyl-2-nitrobenzene can be compared with other similar compounds such as:

  • 1,3-Dimethoxy-2-nitrobenzene: : Lacks the methyl group, which can influence its reactivity and applications.

  • 1,3-Dimethoxy-5-nitrobenzene: : Lacks the methyl group, affecting its physical and chemical properties.

  • 1,3-Dimethoxy-4-methyl-2-nitrobenzene: : The position of the methyl group is different, which can lead to variations in reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1,3-dimethoxy-5-methyl-2-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5H,1-3H3

InChI Key

CYIXQUNGVSCRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC

Origin of Product

United States

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